Chloroethane-2,2,2-d3
Description
BenchChem offers high-quality Chloroethane-2,2,2-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloroethane-2,2,2-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,1,1-trideuterioethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZWHHZPQKTII-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
67.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isotopic enrichment levels of Chloroethane-2,2,2-d3
Technical Guide: Isotopic Enrichment & Characterization of Chloroethane-2,2,2-d3
Part 1: Executive Summary
Chloroethane-2,2,2-d3 (Ethyl-d3 chloride) is a critical alkylating agent in the synthesis of deuterated active pharmaceutical ingredients (APIs). Its primary application lies in the "Deuterium Switch" strategy, where metabolically labile ethyl groups are replaced with their deuterated counterparts to enhance metabolic stability via the Kinetic Isotope Effect (KIE).
High isotopic enrichment (
Part 2: Chemical Profile & Enrichment Standards
| Parameter | Specification | Technical Note |
| Chemical Formula | Deuterium label exclusively on the methyl group. | |
| Molecular Weight | 67.53 g/mol | +3.02 Da shift vs. non-deuterated standard. |
| Boiling Point | 12.3 °C (54.1 °F) | Critical: Exists as a gas at STP; requires pressurized handling. |
| Isotopic Purity | Industry standard.[1] High-precision applications require | |
| Chemical Purity | Main impurities: Ethanol-d3, Diethyl ether-d6, HCl. | |
| Appearance | Colorless Gas | Liquefies under slight pressure (5 psig @ 21°C). |
Part 3: Synthesis & Enrichment Mechanisms
The synthesis of Chloroethane-2,2,2-d3 must prevent hydrogen-deuterium exchange (scrambling) to maintain isotopic integrity. The preferred industrial route involves the hydrochlorination of Ethanol-2,2,2-d3 using anhydrous Zinc Chloride (
Reaction Logic
-
Precursor Selection: High-purity Ethanol-2,2,2-d3 is the limiting reagent for isotopic enrichment.
-
Catalyst Function:
activates the hydroxyl group, facilitating nucleophilic substitution by chloride. -
Scrambling Control: The reaction is conducted under anhydrous conditions to prevent back-exchange of protons from water into the methyl position, although the C-H/C-D bonds of the methyl group are chemically robust under these conditions.
Synthesis Workflow Diagram
Figure 1: Synthesis workflow emphasizing temperature control and purification to prevent isotopic dilution.
Part 4: Analytical Validation Protocols
Validating enrichment requires distinguishing between the desired
Nuclear Magnetic Resonance (NMR)
Standard
-
Solvent:
(cooled to 0°C to prevent sample evaporation). -
Key Spectral Features:
-
Methyl Group (
): Silent in H-NMR. Any signal at ppm indicates isotopic impurity (residual protons). -
Methylene Group (
): Appears at ppm.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides quantitative isotopic distribution.
-
Method: Electron Impact (EI).
-
Target Ions:
-
Molecular Ion (
): m/z 67 ( ) and 69 ( ). -
Fragment Ion (
): m/z 32 ( ).
-
-
Calculation:
Analytical Logic Diagram
Figure 2: Dual-stream analytical validation workflow for structural and isotopic verification.
Part 5: Handling & Safety Protocols
Due to its low boiling point (12.3°C), Chloroethane-2,2,2-d3 is classified as a compressed gas for transport but behaves as a volatile liquid under refrigeration.
Storage & Containment
-
Vessel: Carbon steel lecture bottles.
-
Valve Type: CGA 110 or CGA 180 (Brass).
-
Orientation: Must be stored upright to prevent liquid phase contact with the valve seal, which can cause corrosion or leakage.
-
Temperature: Store below 25°C, ideally in a cool, well-ventilated gas cabinet.
Dispensing Protocol
-
Cooling: Chill the lecture bottle (if permitted by SOP) or the receiving vessel in a dry ice/acetone bath (-78°C) to condense the gas.
-
Transfer: Use a gas-tight syringe for small volumes or a cannula transfer for larger volumes into a pre-cooled reaction vessel.
-
Pressure: Nominal pressure is ~5 psig at 21°C. Do not heat the cylinder to extract product; use the vapor pressure differential.
Part 6: References
-
Sigma-Aldrich. Chloroethane-2,2,2-d3 Product Specifications. Sigma-Aldrich.[4] Link
-
Cambridge Isotope Laboratories. Chloroethane (2,2,2-D3, 98%) Technical Data. CIL. Link
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
-
Babij, N. R., et al. (2016).[3] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development. Link
-
University of California, Riverside. Lecture Bottle Safety Fact Sheet. EH&S. Link
-
Timmerman, L., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Link
Sources
Chloroethane-2,2,2-d3 structure and deuterium positioning
Technical Guide: Chloroethane-2,2,2-d3 ( )
Structure, Synthesis, and Strategic Deuterium Positioning
Executive Summary
Chloroethane-2,2,2-d3 (Ethyl chloride-d3) is a critical isotopologue used primarily as an ethylating agent in the synthesis of deuterated pharmaceuticals and as a reference standard in NMR spectroscopy. Its structural significance lies in the precise positioning of three deuterium atoms at the terminal methyl carbon (C2), leaving the methylene group (C1) protonated.
This specific isotopic arrangement serves two primary functions in drug discovery:
-
Metabolic Shunting: It introduces a heavy isotope barrier at the terminal methyl group, a common site for CYP450-mediated
-oxidation, thereby leveraging the Deuterium Kinetic Isotope Effect (DKIE) to enhance metabolic stability. -
NMR Simplification: It eliminates vicinal proton-proton coupling, simplifying the spectra of ethylated derivatives.
Part 1: Structural Analysis & Physicochemical Properties
The physicochemical profile of Chloroethane-2,2,2-d3 closely mirrors its non-deuterated counterpart, with slight deviations due to the isotope effect (mass increase and bond shortening).
Table 1: Comparative Physicochemical Data
| Property | Chloroethane (Standard) | Chloroethane-2,2,2-d3 | Impact on Handling |
| Formula | Mass shift (+3 Da) | ||
| Molecular Weight | 64.51 g/mol | 67.53 g/mol | Mass Spectrometry confirmation |
| Boiling Point | 12.3 °C | ~12.1 - 12.3 °C | Critical: Must be handled as a liquefied gas or cold trap condensate. |
| Density (0°C) | 0.921 g/mL | ~0.95 g/mL | Slight increase due to mass/volume ratio. |
| C-H/C-D Bond Energy | ~98 kcal/mol | ~100 kcal/mol | Basis for Kinetic Isotope Effect (KIE). |
Isotopic Positioning Logic
The nomenclature "2,2,2-d3" indicates that the terminal methyl carbon (C2) is fully deuterated.
-
Structure:
-
Bonding: The C1 carbon retains two protons (
). The C2 carbon holds three deuteriums ( ). -
Stability: The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point vibrational energy (ZPVE). This makes the
group significantly more resistant to hydrogen atom abstraction (HAT) mechanisms common in metabolic degradation.
Part 2: Synthetic Pathways & Deuterium Positioning
To synthesize Chloroethane-2,2,2-d3 with high isotopic purity (>99% D), one must avoid acidic conditions that promote hydride/deuteride scrambling. The preferred laboratory method utilizes Thionyl Chloride (
Why this route?
Unlike the Lucas reagent (
Experimental Protocol: Synthesis of Chloroethane-2,2,2-d3
Reagents:
-
Ethanol-2,2,2-d3 (Commercial feedstock, >99 atom % D)
-
Thionyl Chloride (
)[1][2][3] -
Pyridine (Dry)[4]
-
Dichloromethane (DCM) - Optional solvent for larger scales, but neat is preferred for ease of purification.
Workflow Diagram:
Figure 1: Synthetic workflow for Chloroethane-2,2,2-d3 ensuring regiospecific retention of deuterium.
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a dropping funnel, a magnetic stir bar, and a reflux condenser. Connect the top of the condenser to a drying tube (CaCl2), followed by a delivery tube leading into a receiving flask submerged in a Dry Ice/Acetone bath (-78°C) .
-
Charging: Place Ethanol-2,2,2-d3 (1.0 eq) and Pyridine (1.1 eq) in the flask. Cool to 0°C.
-
Addition: Add Thionyl Chloride (1.2 eq) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C to prevent premature outgassing.
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature, then gently heat to reflux (water bath at ~60-70°C).
-
Collection: The Chloroethane-2,2,2-d3 product (bp 12°C) will vaporize, pass through the condenser (which refluxes the higher boiling pyridine/ethanol), and condense in the cold trap.
-
Purification: The collected liquid in the trap is typically pure enough for alkylation reactions. If acid traces remain, it can be distilled again over anhydrous
.
Part 3: Analytical Validation
Validating the structure of Chloroethane-2,2,2-d3 requires understanding how deuterium alters the NMR signals compared to standard ethyl chloride.
1. Proton NMR (
-NMR)
-
Standard Ethyl Chloride:
-
1.5 ppm: Triplet (
, ) -
3.5 ppm: Quartet (
, )
-
1.5 ppm: Triplet (
-
Chloroethane-2,2,2-d3 (
):- 1.5 ppm: Signal Disappears. (The protons are replaced by deuterium, which is NMR silent in the proton channel).
-
3.5 ppm: Appears as a Broad Singlet.
-
Explanation: The vicinal protons on the methyl group are gone, so the
splitting rule (usually , quartet) no longer applies. The signal may appear slightly broadened due to small coupling with the deuterium nuclei ( ), but it effectively collapses to a singlet.
-
2. Carbon-13 NMR (
-NMR)
-
C1 (Methylene,
): Appears at ~40 ppm.[5] -
C2 (Methyl,
): Appears at ~18 ppm as a Septet .-
Explanation: Carbon couples with deuterium (Spin
).[6] The splitting rule is . For 3 deuteriums: peaks.
-
Part 4: Application in Medicinal Chemistry (The "Why")
The primary utility of Chloroethane-2,2,2-d3 is to synthesize deuterated drugs (Deutero-drugs) to improve pharmacokinetic (PK) profiles.
The Kinetic Isotope Effect (KIE)
Metabolic enzymes, particularly Cytochrome P450 (CYP450), often degrade drugs by oxidizing alkyl chains. The rate-determining step usually involves Hydrogen Atom Transfer (HAT).
-
Mechanism:
bond cleavage. -
Deuterium Advantage: The
bond is 6-10x stronger than . Replacing the terminal methyl protons with deuterium ( ) significantly slows down this metabolic clearance.
Metabolic Pathway Diagram:
Figure 2: The Deuterium Kinetic Isotope Effect (DKIE) blocking metabolic degradation.
Part 5: Handling and Safety
Chloroethane-2,2,2-d3 poses unique hazards due to its volatility and biological activity.
-
Pressure Hazard: The boiling point (12°C) means it will generate pressure in a sealed container at room temperature. Always store in pressure-rated vessels or at -20°C.
-
Inhalation: It is a central nervous system depressant and a mild alkylating agent. Use only in a well-ventilated fume hood.
-
Transfer: When transferring the reagent for a reaction:
-
Cool the reagent bottle and the receiving reaction vessel to 0°C or below.
-
Use a cannulation technique or a chilled gas-tight syringe.
-
Avoid pouring; the rapid evaporation will lead to significant mass loss and inaccurate stoichiometry.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6337, Chloroethane.
-
[Link]
-
- Sigma-Aldrich.
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.
-
[Link]
-
-
Fisher, M. B., et al. (2006). The complexities inherent in attempts to decrease drug clearance by blocking sites of CYP-mediated metabolism with deuterium. Current Opinion in Drug Discovery & Development.
-
[Link]
-
Sources
- 1. Ethyl alcohol gives ethyl chloride with the help of (1) \mathrm { SOCl } .. [askfilo.com]
- 2. shaalaa.com [shaalaa.com]
- 3. quora.com [quora.com]
- 4. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane(354-51-8) 13C NMR spectrum [chemicalbook.com]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Solubility of Chloroethane-2,2,2-d3 in organic solvents
Technical Whitepaper: Solubility Profile and Handling Protocols for Chloroethane-2,2,2-d3
Part 1: Executive Summary
Chloroethane-2,2,2-d3 (Ethyl chloride-d3; CAS 7371-46-2) is a regiospecifically deuterated isotopologue of chloroethane. With a boiling point of approximately 12.3°C, it exists as a gas at standard ambient temperature and pressure (SATP) or a volatile liquid under slight refrigeration.[1]
For researchers in drug discovery and mechanistic organic chemistry, the "solubility" of this compound is less about the limit of saturation and more about retention and miscibility . Unlike solid solutes, Chloroethane-2,2,2-d3 is miscible in all proportions with most organic solvents when maintained below its boiling point. The technical challenge lies in preventing isotopic loss via evaporation and ensuring accurate concentration during solution preparation.
This guide outlines the solubility thermodynamics, solvent compatibility, and field-proven protocols for handling this volatile reagent without compromising isotopic purity or safety.
Part 2: Physicochemical Profile & Isotope Effects[2]
To understand the solubility behavior, we must first establish the physical baseline. Deuteration (
Table 1: Comparative Physicochemical Properties
| Property | Chloroethane (Protio) | Chloroethane-2,2,2-d3 | Impact of Deuteration |
| Formula | Mass Shift (+3 Da) | ||
| Molar Mass | 64.51 g/mol | 67.53 g/mol | ~4.7% Increase |
| Boiling Point | 12.3°C | ~12.3°C | Negligible (VdW dominance) |
| Density (liq) | 0.89 g/mL (at 20°C) | ~0.93 g/mL (est.) | Increased (Molar Volume const.) |
| State (25°C) | Gas | Gas | Identical Handling Req. |
| Dipole Moment | 2.06 D | ~2.06 D | Negligible Solubility Shift |
Technical Insight: The solubility parameters (Hansen Solubility Parameters) of the d3-isotopologue are statistically identical to the protio-form. Therefore, solubility data for standard ethyl chloride (
) serves as the authoritative proxy for the deuterated variant [1].
Part 3: Solubility & Solvent Compatibility
Chloroethane-2,2,2-d3 exhibits high lipophilicity and is miscible with a wide range of organic solvents. However, its high vapor pressure at room temperature requires specific solvent choices to maximize gas retention (Henry’s Law constants).
Table 2: Solubility in Common Organic Solvents (at 0°C - 5°C)
| Solvent Class | Representative Solvent | Solubility Rating | Technical Notes |
| Chlorinated | Chloroform ( | Excellent (Miscible) | Ideal for NMR standards. High vapor pressure retention. |
| Ethers | Diethyl Ether, THF | Excellent (Miscible) | Preferred for Grignard formation or alkylation reactions. |
| Alcohols | Methanol ( | Good (Soluble) | Protic nature may increase nucleophilic substitution risk over time. |
| Aromatics | Benzene, Toluene | Excellent (Miscible) | Good for non-polar reaction environments. |
| Polar Aprotic | DMSO, DMF | Good | High BP of solvent helps retain the volatile solute, but recovery is difficult. |
| Aqueous | Water ( | Poor | ~0.57 g/100mL.[2] Not recommended due to hydrolysis risk. |
Thermodynamic Consideration: At 25°C, Chloroethane-2,2,2-d3 is a gas.[3][4] When "dissolved" in a solvent like chloroform, it forms a liquid mixture. If the system is open, the solute will partition into the headspace rapidly.
-
Rule of Thumb: Always handle solutions at
to treat the mixture as a liquid-liquid system rather than a gas-liquid system.
Part 4: Experimental Protocols (The "How-To")
The following protocols are designed to ensure Quantitative Transfer and Safety .
Protocol A: Preparation of a Gravimetric Stock Solution
Objective: Create a precise molar solution of Chloroethane-2,2,2-d3 in
-
Pre-Cooling: Place a tared septum-capped vial containing
(solvent) into a dry ice/acetone bath (-78°C) or an ice/salt bath (-10°C). -
Source Cooling: Ensure the Chloroethane-2,2,2-d3 ampoule/cylinder is chilled to at least 0°C to liquefy the reagent.
-
Transfer:
-
Using a gas-tight syringe with a chilled needle, withdraw the liquid Chloroethane-2,2,2-d3.
-
Inject the liquid directly into the solvent layer of the pre-cooled vial (subsurface injection).
-
-
Gravimetry: Remove the needle, dry the septum, and weigh the vial immediately while still cold.
- .
-
Storage: Seal with Parafilm and store at -20°C.
Protocol B: In-Situ Reagent Use (Schlenk Line)
Objective: Use Chloroethane-2,2,2-d3 as an alkylating agent in a moisture-sensitive reaction.
-
Setup: Connect the reagent cylinder to a Schlenk manifold.
-
Condensation: Connect a cannula from the gas source to the reaction flask (containing nucleophile/base).
-
Trapping: Equip the reaction flask with a dry-ice condenser (cold finger).
-
Flow: Open the cylinder gently. The Chloroethane-2,2,2-d3 gas will condense onto the cold finger and drip into the reaction mixture (refluxing the reagent).
Part 5: Visualization of Handling Workflow
The following decision tree illustrates the safe handling logic for volatile deuterated reagents.
Figure 1: Decision tree for transferring Chloroethane-2,2,2-d3 based on physical state and experimental requirements.
Part 6: Safety & Stability
-
Pressure Hazard: Chloroethane-2,2,2-d3 is extremely volatile. Do not store solutions in standard screw-cap vials at room temperature; they may over-pressurize and burst. Use pressure-rated tubes or crimp-top vials stored in freezers [2].
-
Flammability: The flash point is -50°C. All transfers must occur in a fume hood away from static or ignition sources.
-
Toxicity: Like its protio-analog, it is a central nervous system depressant and potential carcinogen. Handle with Viton or PVA gloves (Nitrile degrades rapidly with chlorinated solvents) [3].
References
-
PubChem. (2024).[5][6] Chloroethane Compound Summary. National Library of Medicine. [Link]
-
University of Rochester. (2023). How To: Work with Volatile Compounds. Department of Chemistry. [Link]
Sources
- 1. Ethyl chloride | Anesthetic, Solvent, Refrigerant | Britannica [britannica.com]
- 2. ETHYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Chloroethane - Wikipedia [en.wikipedia.org]
- 4. Chloroethane | CH3CH2Cl | CID 6337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 氯乙烷-1,1-d2 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 6. Buy Bromoethane-2,2,2-d 3 99 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Kinetic Isotope Effect Studies with Chloroethane-2,2,2-d3
This technical guide provides a comprehensive overview of the theory and application of kinetic isotope effect (KIE) studies utilizing Chloroethane-2,2,2-d3. It is intended for researchers, scientists, and drug development professionals seeking to elucidate reaction mechanisms, particularly those involving C-H bond activation, and to optimize the metabolic stability of xenobiotics. This document offers detailed protocols for the synthesis of Chloroethane-2,2,2-d3 and its application in KIE studies, with a focus on enzymatic reactions mediated by cytochrome P450 and dehalogenases.
The Power of the Kinetic Isotope Effect: A Window into Reaction Mechanisms
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and enzymology that reveals the nature of bond-breaking and bond-forming events in the rate-determining step of a chemical reaction.[1][2] It is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_light) to the rate constant of the same reaction with a heavier isotope (k_heavy). For deuterium KIEs, this is expressed as k_H/k_D.
The underlying principle of the KIE lies in the difference in zero-point vibrational energies of chemical bonds. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond.[1] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond is cleaved in the rate-determining step.[1][3] The magnitude of the primary deuterium KIE (typically in the range of 2-7) can provide profound insights into the transition state geometry and the degree of C-H bond cleavage.
Chloroethane-2,2,2-d3: A Versatile Probe for Mechanistic Studies
Chloroethane-2,2,2-d3 (CD3CH2Cl) is a valuable isotopically labeled substrate for investigating a variety of chemical and biological transformations. Its utility stems from the strategic placement of deuterium atoms on the methyl group, making it an excellent probe for reactions involving the activation of the C-H bonds at this position.
Elucidating Enzymatic Dehalogenation Mechanisms
Enzymatic dehalogenation is a critical process in the bioremediation of halogenated organic compounds.[4] Hydrolytic dehalogenases, for instance, catalyze the cleavage of carbon-halogen bonds.[4] While chlorine KIEs have been used to study these mechanisms, deuterium KIEs with substrates like Chloroethane-2,2,2-d3 can provide complementary information on the role of C-H bond activation in the overall reaction pathway. A significant KIE would suggest that a step involving the deuterated methyl group is at least partially rate-limiting.
Probing Cytochrome P450 Metabolism and Enhancing Drug Stability
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including drugs.[5][6] Oxidative metabolism by CYPs often involves the abstraction of a hydrogen atom from a C-H bond.[5] By replacing these hydrogens with deuterium, the rate of metabolism at that specific site can be significantly reduced, a phenomenon known as the "metabolic switching" or "deuterium effect".[5]
Chloroethane serves as a model substrate for studying the metabolism of small halogenated hydrocarbons by CYPs.[6] Utilizing Chloroethane-2,2,2-d3 in in vitro metabolism studies with liver microsomes can help determine if the oxidation of the methyl group is a primary metabolic pathway. A large KIE would indicate that C-H bond cleavage at the C2 position is a rate-limiting step in its metabolism. This information is invaluable for drug development, as it can guide the synthesis of deuterated drug candidates with improved metabolic stability and potentially reduced toxicity.
Synthesis of Chloroethane-2,2,2-d3
The synthesis of Chloroethane-2,2,2-d3 can be achieved through the chlorination of Ethanol-2,2,2-d3. The following protocol is adapted from established methods for the synthesis of chloroethane.
Protocol 1: Synthesis of Chloroethane-2,2,2-d3
Materials:
-
Ethanol-2,2,2-d3 (CD3CH2OH)
-
Zinc chloride (anhydrous)
-
Concentrated hydrochloric acid
-
Ice bath
-
Distillation apparatus
-
Gas-tight syringe
-
Sealed reaction vessel
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. The outlet of the condenser should be connected to a cold trap followed by a bubbler to neutralize any excess HCl gas.
-
Catalyst and Acid: To the flask, add anhydrous zinc chloride. Cool the flask in an ice bath and slowly add concentrated hydrochloric acid with stirring.
-
Addition of Deuterated Ethanol: Slowly add Ethanol-2,2,2-d3 to the stirred, cold solution.
-
Reaction: After the addition is complete, remove the ice bath and gently heat the reaction mixture to initiate the reaction. The formation of Chloroethane-2,2,2-d3, a gas at room temperature, will commence.
-
Collection: The gaseous product can be collected by bubbling it through a suitable solvent in a pre-weighed, cooled collection vessel or by using a gas-tight syringe for immediate use in kinetic experiments. For larger quantities, a low-temperature distillation can be employed to purify the product.
-
Characterization: Confirm the identity and isotopic purity of the synthesized Chloroethane-2,2,2-d3 using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols for Kinetic Isotope Effect Studies
The volatile nature of chloroethane requires specific experimental setups to ensure accurate and reproducible kinetic data. The following protocols outline the determination of the KIE for a reaction involving Chloroethane-2,2,2-d3, focusing on a competitive experiment design. Competitive experiments, where the deuterated and non-deuterated substrates react in the same vessel, offer higher precision in determining the KIE.[2]
General Experimental Workflow
Caption: General workflow for a competitive KIE experiment with chloroethane.
Protocol 2: KIE Study of Chloroethane Metabolism by Liver Microsomes
This protocol describes a competitive KIE experiment to investigate the metabolism of chloroethane by cytochrome P450 enzymes in liver microsomes.
Materials:
-
Chloroethane and Chloroethane-2,2,2-d3
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Headspace vials with crimp seals
-
Gas-tight syringe
-
GC-MS system
Procedure:
-
Preparation of Substrate Stock Solution: Prepare a stock solution containing an equimolar mixture of Chloroethane and Chloroethane-2,2,2-d3 in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be low to avoid inhibiting enzyme activity.
-
Preparation of Incubation Mixture: In a cooled headspace vial, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes. The protein concentration of the microsomes should be optimized for linear reaction kinetics.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the reaction by adding a small volume of the substrate stock solution using a gas-tight syringe. Immediately seal the vial.
-
Incubation: Incubate the vials at 37°C with gentle shaking for a predetermined time. It is crucial to quench the reaction at low substrate conversion (typically <20%) to ensure accurate KIE determination.[2]
-
Quenching: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile or perchloric acid).
-
Sample Analysis by Headspace GC-MS:
-
Equilibrate the quenched sample at a specific temperature in the headspace autosampler.
-
Inject a sample of the headspace into the GC-MS.
-
Use a suitable GC column for the separation of chloroethane.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to monitor the molecular ions or characteristic fragment ions of Chloroethane (m/z 64, 66) and Chloroethane-2,2,2-d3 (m/z 67, 69).
-
-
Data Analysis and KIE Calculation:
-
Determine the ratio of the peak areas of the deuterated and non-deuterated chloroethane at the beginning of the reaction (t=0) and at the time of quenching.
-
Calculate the fraction of reaction (f) from the decrease in the total amount of both isotopologues.
-
The KIE can be calculated using the following equation for competitive experiments:
KIE = ln(1 - f) / ln(1 - f * (R_p / R_0))
where:
-
f = fraction of reaction
-
R_p = ratio of deuterated to non-deuterated product
-
R_0 = initial ratio of deuterated to non-deuterated substrate
-
-
Table 1: Example GC-MS Parameters for Chloroethane Analysis
| Parameter | Value |
| GC Column | DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Oven Program | 40°C (hold 5 min), then ramp to 200°C at 10°C/min |
| Injector Temp. | 200°C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | m/z 64, 66 (for Chloroethane) and m/z 67, 69 (for Chloroethane-d3) |
Data Interpretation and Mechanistic Implications
The interpretation of the KIE value provides valuable insights into the reaction mechanism.
Caption: Interpretation of KIE values and their mechanistic implications.
A significant KIE (>2) in the metabolism of Chloroethane-2,2,2-d3 would strongly suggest that the cleavage of a C-H bond on the methyl group is a rate-limiting step in the metabolic pathway.[5] This would be consistent with a mechanism involving hydrogen atom abstraction by a high-valent iron-oxo species of the cytochrome P450 enzyme. Conversely, a KIE value close to 1 would indicate that C-H bond cleavage is not the rate-determining step, and another step, such as substrate binding or product release, is the slow step in the catalytic cycle.
Conclusion
Kinetic isotope effect studies using Chloroethane-2,2,2-d3 offer a powerful and precise method for investigating the mechanisms of a wide range of chemical and enzymatic reactions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to design and execute robust KIE experiments. The insights gained from such studies are not only of fundamental scientific interest but also have significant practical implications in fields such as drug development, toxicology, and environmental science.
References
- Brouwer, K. L. R., et al. (2013). In Vitro Methods for the Prediction of In Vivo Drug-Drug Interactions. In Comprehensive Medicinal Chemistry II (pp. 639-664). Elsevier.
- Kohen, A., & Limbach, H. H. (Eds.). (2006). Isotope effects in chemistry and biology. CRC press.
- Guengerich, F. P. (2003). Cytochromes P450, drugs, and diseases. Molecular interventions, 3(4), 194.
- Singleton, D. A., & Foote, C. S. (1995). Isotope effects in the ene reaction of singlet oxygen with alkenes. A new experimental approach for the study of intermolecular kinetic isotope effects. Journal of the American Chemical Society, 117(37), 9357-9358.
- Simmons, E. M., & Hartwig, J. F. (2012). On the interpretation of deuterium kinetic isotope effects in C–H bond functionalization.
- Atkins, P. W., & de Paula, J. (2010). Physical chemistry. Oxford University Press.
- Fetzner, S., & Lingens, F. (1994). Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications. Microbiological reviews, 58(3), 641-685.
- Ivanetich, K. M., & Van den Honert, L. H. (1981). Chloroethanes: their metabolism by hepatic cytochrome P-450 in vitro. Carcinogenesis, 2(8), 697-702.
- Maccoll, A., & Mruzek, M. N. (1978). Chlorine kinetic isotope effects. Thermal decomposition of 1-chloroethane and evaluation of possible models of activated complex. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 74, 2714-2723.
-
Intertek. Volatile Organic Compound (VOC) Testing. [Link]
-
Kwan, E. E. (2013). Competitive Kinetic Isotope Effects. [Link]
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- 4. Chlorine kinetic isotope effects on enzymatic dehalogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroethanes : their metabolism by hepatic cytochrome P-450 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tracer Study Methodology Using Chloroethane-2,2,2-d3
Introduction: The Power of Stable Isotope Tracers in Modern Research
In the landscape of contemporary drug development and metabolic research, understanding the precise fate of a compound within a biological system is paramount. Stable isotope labeling, a technique that substitutes an atom in a molecule with its non-radioactive, heavier isotope, has emerged as a cornerstone for these investigations.[1] Unlike their radioactive counterparts, stable isotopes like deuterium (²H or D) offer a safe and effective means to trace the metabolic journey of a molecule, making them suitable for a wide range of in vivo studies, including those in vulnerable populations.[2] The incorporation of deuterium into a drug molecule can significantly alter its metabolic profile, often leading to a slower rate of metabolism due to the kinetic isotope effect (KIE).[3][4] This phenomenon, rooted in the greater bond strength of carbon-deuterium (C-D) compared to carbon-hydrogen (C-H), can enhance a drug's pharmacokinetic properties and reduce the formation of toxic metabolites.[3]
This application note provides a comprehensive guide to the use of Chloroethane-2,2,2-d3 (d₃-chloroethane) as a tracer molecule in metabolic and pharmacokinetic studies. Chloroethane, a volatile organic compound, is known to be metabolized by cytochrome P450 enzymes.[5] By utilizing its deuterated isotopologue, researchers can meticulously track its absorption, distribution, metabolism, and excretion (ADME) profile, and probe the kinetic isotope effect on its biotransformation. This guide is intended for researchers, scientists, and drug development professionals seeking to employ d₃-chloroethane as a tool to gain deeper insights into xenobiotic metabolism and to inform the design of novel therapeutics with improved metabolic stability.
Scientific Rationale: Why Chloroethane-2,2,2-d3 is an Ideal Tracer
The choice of Chloroethane-2,2,2-d3 as a tracer is underpinned by several key scientific principles:
-
Metabolic Stability and the Kinetic Isotope Effect (KIE): The primary metabolism of chloroethane is mediated by cytochrome P450 (CYP) enzymes, which often involves the cleavage of a C-H bond.[5] The substitution of hydrogen with deuterium at the 2-position creates a stronger C-D bond. This increased bond strength necessitates a higher activation energy for cleavage, resulting in a slower rate of metabolism. This "kinetic isotope effect" allows for a more extended observation window of the parent compound in vivo and can provide valuable information on the rate-limiting steps of its metabolism.[5][6]
-
Distinct Mass Signature for Unambiguous Detection: The three deuterium atoms in Chloroethane-2,2,2-d3 impart a distinct mass signature (m/z +3) compared to its endogenous or non-labeled counterpart. This mass difference allows for highly specific and sensitive detection using mass spectrometry (MS), enabling researchers to differentiate the tracer from other compounds in a complex biological matrix.
-
Volatility for Simplified Sample Preparation: As a volatile organic compound (VOC), Chloroethane-2,2,2-d3 lends itself to simplified sample preparation techniques such as headspace gas chromatography (HS-GC), minimizing matrix effects and reducing the need for extensive extraction procedures.[7]
Experimental Design and Workflow
A typical in vivo tracer study using Chloroethane-2,2,2-d3 involves several key stages, from preparation of the dosing solution to the final data analysis. The following workflow provides a logical sequence for conducting such a study.
Sources
- 1. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Note: Strategic Deuteration in Aromatic Scaffolds via Friedel-Crafts Alkylation with Chloroethane-2,2,2-d3
Introduction
The Friedel-Crafts alkylation, a cornerstone of organic synthesis for forming carbon-carbon bonds, allows for the introduction of alkyl groups onto aromatic rings.[1][2][3] This application note provides a detailed protocol and scientific rationale for the Friedel-Crafts alkylation of aromatic compounds using the isotopically labeled reagent, Chloroethane-2,2,2-d3. The incorporation of deuterium into pharmaceutically active molecules is a burgeoning strategy in drug development to enhance metabolic stability and improve pharmacokinetic profiles.[][5][6] This is primarily attributed to the kinetic isotope effect (KIE), where the greater mass of deuterium compared to protium results in a stronger carbon-deuterium (C-D) bond, which can slow down metabolic pathways that involve C-H bond cleavage.[][7] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage strategic deuteration for mechanistic studies or the synthesis of novel therapeutic agents.
Theoretical Framework
The Mechanism of Friedel-Crafts Alkylation
The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism.[1][3] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][8] The catalyst's role is to generate a potent electrophile, a carbocation or a carbocation-like complex, from the alkyl halide.[1][3][9]
The key mechanistic steps are:
-
Formation of the Electrophile: The Lewis acid coordinates to the halogen of the chloroethane-2,2,2-d3, polarizing the C-Cl bond and facilitating its cleavage to form an ethyl-d3 carbocation or a highly electrophilic complex.[1][3][9]
-
Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the ethyl-d3 electrophile. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][10]
-
Deprotonation and Regeneration of Catalyst: A weak base, typically the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon bearing the new alkyl group, restoring the aromaticity of the ring.[11] This step also regenerates the Lewis acid catalyst.
Caption: Mechanism of Friedel-Crafts Alkylation with Chloroethane-2,2,2-d3.
The Kinetic Isotope Effect (KIE) in Friedel-Crafts Alkylation
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[][12] For the deuterium KIE, it is expressed as the ratio of the rate constant for the protiated reactant (kH) to the rate constant for the deuterated reactant (kD). A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction. In the context of Friedel-Crafts alkylation, the rate-determining step is typically the electrophilic attack on the aromatic ring to form the arenium ion. The subsequent deprotonation step, where the C-H bond is broken, is generally fast. Consequently, a significant primary kinetic isotope effect is not observed when the aromatic ring is deuterated.[13]
However, the use of Chloroethane-2,2,2-d3 introduces deuterium at a position not directly involved in the C-H bond cleavage that restores aromaticity. Therefore, any observed KIE would be a secondary isotope effect, which is typically much smaller. The primary utility of using Chloroethane-2,2,2-d3 is not to probe the reaction mechanism via KIE, but to synthesize a deuterated product for other applications, such as metabolic studies.
Applications in Drug Development
The strategic incorporation of deuterium can significantly alter the metabolic fate of a drug molecule.[14] By replacing hydrogen atoms at sites susceptible to enzymatic oxidation (so-called "soft spots") with deuterium, the rate of metabolism can be slowed down.[5] This can lead to:
-
Improved Pharmacokinetic Profile: A slower metabolism can increase the drug's half-life and exposure (Area Under the Curve, AUC), potentially allowing for less frequent dosing.[5][6]
-
Reduced Formation of Toxic Metabolites: If a metabolic pathway leads to the formation of a toxic byproduct, deuteration can reduce its production, thereby improving the drug's safety profile.
-
Enhanced Efficacy: By maintaining therapeutic concentrations for a longer duration, the overall efficacy of the drug may be improved.[]
The synthesis of ethylbenzene-d3 and its derivatives via Friedel-Crafts alkylation serves as a model for the introduction of deuterated alkyl chains into more complex aromatic drug scaffolds.
Experimental Protocol: Friedel-Crafts Alkylation of Benzene with Chloroethane-2,2,2-d3
This protocol details the synthesis of ethylbenzene-d3. The same general procedure can be adapted for other aromatic substrates, though reaction conditions may need to be optimized.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Benzene | C₆H₆ | 78.11 | Anhydrous | Sigma-Aldrich |
| Chloroethane-2,2,2-d3 | C₂H₂D₃Cl | 67.54 | 98 atom % D | Cambridge Isotope |
| Aluminum Chloride, Anhydrous | AlCl₃ | 133.34 | ≥99.99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Fisher Scientific |
| Hydrochloric Acid, concentrated | HCl | 36.46 | 37% w/w | VWR |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | EMD Millipore |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ReagentPlus® | Sigma-Aldrich |
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).
-
Benzene is a known carcinogen. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction is exothermic; proper temperature control is crucial.[15]
Experimental Workflow:
Caption: Step-by-step workflow for the Friedel-Crafts alkylation.
Detailed Procedure:
-
Reaction Setup:
-
Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Under a positive pressure of nitrogen, carefully add anhydrous aluminum chloride (14.7 g, 0.11 mol) to the flask.
-
Add anhydrous benzene (78 mL, 0.88 mol) to the flask.
-
Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
-
Addition of Alkyl Halide:
-
In the dropping funnel, place Chloroethane-2,2,2-d3 (6.75 g, 0.10 mol).
-
Add the Chloroethane-2,2,2-d3 dropwise to the stirred benzene/AlCl₃ suspension over a period of 30 minutes, maintaining the internal temperature below 10 °C. The use of a large excess of benzene helps to minimize polyalkylation.[16]
-
-
Reaction Progression:
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. This step quenches the reaction and decomposes the aluminum chloride complex.[17]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).[18]
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).[18]
-
Dry the organic layer over anhydrous magnesium sulfate.[18]
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure ethylbenzene-d3.
-
Characterization
The final product should be characterized to confirm its identity and isotopic purity.
-
¹H NMR: Will show characteristic signals for the aromatic protons and the CH₂ group. The absence of a signal for the methyl group confirms deuteration.
-
¹³C NMR: Will show the expected signals for the aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): The molecular ion peak will be observed at m/z corresponding to the mass of ethylbenzene-d3, confirming the incorporation of three deuterium atoms.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The presence of moisture will deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Polyalkylation: The product, ethylbenzene-d3, is more reactive than the starting benzene. To minimize polyalkylation, use a large excess of the aromatic substrate.[19]
-
Carbocation Rearrangements: While not an issue with a primary halide like chloroethane, when using longer-chain alkyl halides, be aware of the potential for carbocation rearrangements leading to isomeric products.[3][20] Friedel-Crafts acylation followed by reduction can be an alternative to avoid this.[2][21][22]
-
Substrate Scope: The Friedel-Crafts alkylation is generally not successful with strongly deactivated aromatic rings (e.g., nitrobenzene).[20]
Conclusion
The Friedel-Crafts alkylation with Chloroethane-2,2,2-d3 is a robust and straightforward method for introducing a deuterated ethyl group onto an aromatic scaffold. This technique provides a valuable tool for researchers in drug development and medicinal chemistry to synthesize isotopically labeled compounds for metabolic studies and to develop new chemical entities with potentially improved pharmacokinetic properties. The protocol and considerations outlined in this application note provide a solid foundation for the successful implementation of this important synthetic transformation.
References
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved from [Link]
-
Experiment 14: Friedel-Crafts Acylation. (2011, August 2). YouTube. Retrieved from [Link]
-
Shout Education. (n.d.). Explaining the Friedel-Crafts Alkylation of Benzene | ChemKey. Retrieved from [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube. Retrieved from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). YouTube. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]
-
Chemguide. (n.d.). The alkylation of benzene - electrophilic substitution. Retrieved from [Link]
-
Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. (2018, May 7). YouTube. Retrieved from [Link]
-
Taylor & Francis. (n.d.). A Primer of Deuterium in Drug Design. Retrieved from [Link]
-
Nature. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
CORE. (n.d.). Title Friedel-Crafts Aralkylation I: Kinetics of the AlCl₃•CH₃NO₂-Catalyzed Phenethylation of Benzene and Toluene in Nit. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
ACS Publications. (2025, April 15). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis | Analytical Chemistry. Retrieved from [Link]
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Tennessee Academy of Science. (n.d.). 3. Retrieved from [Link]
-
Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 10). 7.1: Kinetic Isotope Effects. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Chloroethane-2,2,2-d3 Alkylation Reactions
Welcome to the technical support center for improving yields in Chloroethane-2,2,2-d3 alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and ultimately enhance experimental outcomes. The information presented herein is a synthesis of established chemical principles and practical, field-tested insights.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the alkylation of Chloroethane-2,2,2-d3, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am observing very low to no yield of my desired alkylated product. What are the likely causes and how can I rectify this?
A: Low or nonexistent yields in alkylation reactions involving Chloroethane-2,2,2-d3 can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Quality of Chloroethane-2,2,2-d3 | The starting material may have low isotopic purity or contain impurities that inhibit the reaction. | Verify the isotopic enrichment and chemical purity of your Chloroethane-2,2,2-d3 using techniques like NMR and GC-MS. If necessary, purify the starting material by distillation. |
| Inactive Nucleophile/Substrate | The nucleophile (e.g., Grignard reagent, organocuprate) may have degraded due to exposure to air or moisture. For Friedel-Crafts type reactions, the aromatic substrate may be strongly deactivated.[1][2] | For organometallic reagents: Ensure strictly anhydrous and anaerobic conditions. Prepare the Grignard reagent or organocuprate fresh before use. Titrate the organometallic solution to determine its exact concentration.[3][4] For Friedel-Crafts: Avoid substrates with strongly deactivating groups like -NO2, -SO3H, or -CF3.[5][6] |
| Inappropriate Solvent | The choice of solvent is critical for the stability and reactivity of the reagents. Protic solvents will quench organometallic reagents. | Use anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) for Grignard and organocuprate reactions.[4] For Friedel-Crafts alkylation, common solvents include dichloromethane or carbon disulfide. |
| Suboptimal Reaction Temperature | Alkylation reactions can be highly temperature-sensitive. | Optimize the reaction temperature. Grignard reactions are often initiated at room temperature and may require cooling. Organocuprate additions are typically performed at low temperatures (-78 °C to 0 °C) to enhance selectivity.[7] Friedel-Crafts reactions may require heating. |
| Catalyst Issues (Friedel-Crafts) | The Lewis acid catalyst (e.g., AlCl3) may be old or have lost activity due to hydration. | Use a fresh, unopened container of the Lewis acid catalyst. Store it under inert gas and in a desiccator. |
Experimental Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield in Chloroethane-2,2,2-d3 alkylation.
Issue 2: Formation of Significant Side Products
Q: My reaction is producing a complex mixture of products, with significant amounts of undesired side products. How can I improve the selectivity?
A: The formation of side products is a common challenge, particularly in reactions that proceed through reactive intermediates like carbocations. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Explanation | Mitigation Strategy |
| Over-alkylation (Polyalkylation) | In Friedel-Crafts reactions, the alkylated product is often more reactive than the starting material, leading to multiple alkylations.[1][2] | Use a large excess of the aromatic substrate relative to the Chloroethane-2,2,2-d3. This statistically favors the mono-alkylation product. |
| Carbocation Rearrangement | In Friedel-Crafts alkylation, the initially formed primary carbocation from chloroethane can rearrange to a more stable secondary carbocation, leading to an isomerized product.[1][6] | This is less of a concern with a two-carbon chain. However, for longer chains, using Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner) can prevent rearrangement. |
| Elimination (E2) Reactions | Strong, bulky bases can promote the elimination of HCl from Chloroethane-2,2,2-d3 to form ethene-d3, especially at higher temperatures.[8] | Use less sterically hindered nucleophiles. For base-sensitive substrates, consider using milder organocuprate reagents instead of Grignard reagents.[9] Maintain lower reaction temperatures. |
| Wurtz-type Coupling | Organometallic reagents can couple with the starting alkyl halide. | Add the Chloroethane-2,2,2-d3 slowly to the solution of the organometallic reagent to maintain a low concentration of the alkyl halide. |
| Deuterium Scrambling | H/D exchange can occur, especially under acidic or basic conditions at elevated temperatures, leading to a loss of isotopic purity in the product.[10][11] | Use neutral or milder reaction conditions where possible. Minimize reaction time and temperature. Analyze the isotopic distribution of the product by mass spectrometry to assess the extent of scrambling. |
Mechanism of a Common Side Reaction: Friedel-Crafts Polyalkylation
Caption: Polyalkylation in Friedel-Crafts reaction of benzene with Chloroethane-2,2,2-d3.
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate my desired deuterated product from the reaction mixture. What purification strategies are most effective?
A: The choice of purification method depends on the physical properties of your product and the nature of the impurities.
Effective Purification Techniques:
| Technique | When to Use | Key Considerations |
| Distillation | For volatile liquid products with boiling points significantly different from impurities. | Fractional distillation may be necessary to separate products with close boiling points. |
| Column Chromatography | For non-volatile or thermally sensitive compounds. | Choose a solvent system that provides good separation of your product from byproducts on a TLC plate first. |
| Recrystallization | For solid products. | Select a solvent in which your product has high solubility at high temperatures and low solubility at low temperatures. |
| Preparative HPLC | For high-purity isolation of small to medium quantities of product. | Can be expensive and time-consuming but offers excellent resolution. |
General Tips for Improving Yield During Workup and Purification:
-
Minimize Transfers: Each transfer of material from one flask to another results in some loss. Plan your workup to use the minimum number of vessels.[12]
-
Thorough Extractions: Ensure complete extraction of your product from the aqueous phase by performing multiple extractions with a suitable organic solvent.
-
Careful Solvent Removal: Use a rotary evaporator to remove solvents, but be mindful of the volatility of your product to avoid losses.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Chloroethane-2,2,2-d3 in drug development?
A1: The primary advantage lies in the "deuterium kinetic isotope effect" (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow down metabolic pathways that involve C-H bond cleavage, leading to a longer drug half-life, improved metabolic profiles, and potentially reduced toxicity.[13]
Q2: Which type of alkylation reaction is generally best for Chloroethane-2,2,2-d3?
A2: The "best" method is highly dependent on the substrate you are alkylating.
-
For aromatic rings: Friedel-Crafts alkylation is a direct method, but be aware of its limitations (polyalkylation, rearrangements, and deactivating groups).[1]
-
For creating new C-C bonds with carbonyl compounds or other electrophiles: Grignard reactions are very common and effective.[3][14]
-
For higher selectivity and milder conditions: Organocuprate (Gilman) reagents are often preferred, as they are less prone to side reactions like elimination and can be used for conjugate additions.[9][15]
Q3: How can I confirm the isotopic purity of my final product?
A3: A combination of analytical techniques is recommended:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, allowing you to see the distribution of deuterated and non-deuterated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show a decrease in the signal intensity for the protons that have been replaced by deuterium.
-
²H (Deuterium) NMR will show a signal for the incorporated deuterium.
-
¹³C NMR can also be used to observe the effects of deuterium substitution on the carbon chemical shifts.[10]
-
Q4: Are there any specific safety precautions I should take when working with Chloroethane-2,2,2-d3 and the associated reagents?
A4: Yes, absolutely.
-
Chloroethane-2,2,2-d3: is a flammable gas at room temperature and pressure. Handle it in a well-ventilated fume hood and away from ignition sources.
-
Organometallic Reagents (Grignard, Organocuprates): are pyrophoric and react violently with water and air. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
-
Lewis Acids (e.g., AlCl3): are corrosive and react exothermically with moisture. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Grignard Reaction with Chloroethane-2,2,2-d3
Objective: To form a new carbon-carbon bond by reacting the Grignard reagent of Chloroethane-2,2,2-d3 with an electrophile (e.g., a ketone).
Materials:
-
Chloroethane-2,2,2-d3
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., cyclohexanone)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Glassware Preparation: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon).
-
Grignard Reagent Formation:
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and an addition funnel, all under an inert atmosphere.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the addition funnel, prepare a solution of Chloroethane-2,2,2-d3 in anhydrous diethyl ether.
-
Add a small portion of the Chloroethane-2,2,2-d3 solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining Chloroethane-2,2,2-d3 solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Alkylation Reaction:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of the electrophile (e.g., cyclohexanone) in anhydrous diethyl ether.
-
Add the electrophile solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Protocol 2: General Procedure for a Friedel-Crafts Alkylation
Objective: To alkylate an aromatic ring with Chloroethane-2,2,2-d3.
Materials:
-
Aromatic substrate (e.g., benzene or toluene)
-
Chloroethane-2,2,2-d3
-
Aluminum chloride (AlCl3)
-
Anhydrous solvent (e.g., dichloromethane)
-
Cold dilute hydrochloric acid
-
Anhydrous calcium chloride
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas inlet. Ensure all glassware is dry.
-
Reaction:
-
Add the aromatic substrate and the anhydrous solvent to the flask.
-
Cool the mixture in an ice bath.
-
Carefully add the aluminum chloride in portions.
-
Bubble Chloroethane-2,2,2-d3 gas through the stirred solution at a controlled rate, or add a pre-condensed liquid solution of it dropwise.
-
After the addition, allow the reaction to stir at room temperature for a specified time (monitor by TLC or GC).
-
-
Workup and Purification:
-
Pour the reaction mixture slowly onto crushed ice and add cold dilute HCl.
-
Separate the organic layer. Wash it with water, then with a dilute sodium bicarbonate solution, and finally with water again.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter and remove the solvent by distillation.
-
Purify the product by fractional distillation.
-
References
-
Chemguide. (n.d.). The Alkylation of Benzene - Electrophilic Substitution. Retrieved from [Link][16]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link][5]
-
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link][1]
-
Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link][9]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link][3]
-
Reddit. (2018, August 23). How do you get better at increasing yields? r/chemistry. Retrieved from [Link][12]
-
Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link][4]
-
Wikipedia. (n.d.). Reactions of organocopper reagents. Retrieved from [Link][15]
-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link][8]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link][6]
-
Srivastava, N., Ibrahim, A. S., Garg, U., & Saxena, N. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177.[13]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link][14]
-
Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Retrieved from [Link][7]
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor. Retrieved from [Link][2]
-
ResearchGate. (n.d.). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Retrieved from [Link][10]
-
National Center for Biotechnology Information. (n.d.). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Retrieved from [Link][11]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 16. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Volatile Deuterated Reagents Division
Topic: Handling Evaporation Loss of Chloroethane-2,2,2-d3 in Laboratory Settings
Product: Chloroethane-2,2,2-d3 (Ethyl Chloride-d3) CAS: 7371-46-2 Critical Physical Property: Boiling Point ≈ 12.3°C (at 1 atm) Support Tier: Level 3 (Senior Application Scientist)[1]
Core Directive & Scientific Rationale
The Challenge: Chloroethane-2,2,2-d3 exists on the thermodynamic edge between liquid and gas at standard laboratory conditions. With a boiling point of ~12.3°C, it will flash-boil upon contact with room-temperature glassware (20-25°C).[1] Standard volumetric transfer methods (syringes, pipettes) will fail, resulting in catastrophic evaporative loss , inaccurate stoichiometry, and safety hazards.[1]
The Solution: You must treat this reagent as a condensable gas , not a liquid. All handling requires a thermodynamic gradient where the receiving vessel is significantly colder than the source, or the system is hermetically sealed under pressure.
Storage & Pre-Experimental Handling
Q: How should I store the cylinder or ampoule upon arrival? A: Immediate thermal stabilization is required.
-
Protocol: Store the vessel at -20°C or lower (standard laboratory freezer).
-
Why: Lowering the temperature reduces the vapor pressure significantly below 1 atm, keeping the reagent in the liquid phase and preventing over-pressurization of the septum/seal.
-
Integrity Check: Weigh the vessel immediately upon receipt and record the gross mass on the label with the date. This is your "Day 0" baseline for tracking passive loss.
Q: My cylinder has no dip tube. How do I withdraw liquid? A: You do not withdraw liquid directly; you distill it.
-
Mechanism: Inverting a lecture bottle without a dip tube is risky. Instead, rely on the vapor pressure to drive the transfer into a cryogenically cooled receiver (distillation/condensation transfer).
Experimental Protocols (Step-by-Step)
Protocol A: The "Cryogenic Cannula" Transfer (Recommended)
For precise stoichiometric addition to a reaction mixture.
Required Equipment:
-
Source Vessel (Chloroethane-d3)[1]
-
Receiving Flask (Pre-dried, containing reaction solvent)
-
Double-ended needle (Cannula), Stainless steel or PTFE[1]
-
Cooling Bath: Dry Ice/Acetone (-78°C) or Ice/Salt (-10°C) depending on scale.[1]
Workflow:
-
Prepare Receiver: Place the receiving flask (with solvent/reactants) under an inert atmosphere (N₂/Ar) and submerge in a -78°C bath .
-
Prepare Source: Remove Chloroethane-d3 from the freezer. Keep it at 0°C (Ice bath) . Do not freeze it solid (-196°C) or it won't flow; do not let it warm to room temp (>12°C) or it will boil violently.[1]
-
Establish Gradient: Insert the cannula into the Source first, then the Receiver.
-
Transfer:
-
The temperature difference (
) creates a pressure gradient. Vapor will travel from Source to Receiver and condense immediately. -
Optional: Apply slight positive pressure (N₂) to the Source to speed up liquid flow if the source is inverted (and has a valve).
-
-
Quantification (The "Difference" Method):
-
Do not trust volume. The density changes rapidly with temperature.
-
Step 1: Weigh Source Vessel before transfer (
).[1] -
Step 2: Perform transfer.
-
Step 3: Weigh Source Vessel after transfer (
). -
Calculation: Mass Added =
.
-
Protocol B: The "Sealed Tube" Reaction
For reactions requiring heating or long durations.
Q: Can I reflux this in a standard round-bottom flask? A: No. A standard water condenser (tap water ~15°C) is hotter than the reagent's boiling point.[1] The reagent will evaporate out of the top.
Correct Setup:
-
Vessel: Heavy-wall pressure tube (e.g., Ace Glass pressure tube) with a Teflon screw cap.[1]
-
Loading: Pre-cool the tube to -78°C. Condense the Chloroethane-d3 into it (as per Protocol A).
-
Sealing: Seal the cap while cold.
-
Reaction: Allow to warm to room temperature behind a blast shield. The internal pressure will rise but remain contained.
Visualization: Experimental Workflows
Figure 1: Cryogenic Cannula Transfer Setup
This diagram illustrates the thermal gradient required to move the volatile reagent without loss.
Caption: Figure 1. Vapor-pressure driven transfer. The temperature differential (
Troubleshooting & FAQs
Q: I transferred 1.0 mL via syringe, but my NMR shows only 0.4 equivalents. Where did it go? A: It evaporated during the transfer.
-
Diagnosis: When you pull the plunger of a syringe, you create a vacuum. For a liquid with BP 12.3°C, this vacuum causes instant boiling inside the syringe barrel. You likely transferred mostly gas bubbles, not liquid.
-
Fix: Use the Mass Difference Method (Protocol A). Never rely on volumetric delivery for liquids with BP < 20°C.
Q: The septum on my storage bottle is bulging. Is it dangerous? A: Yes, it indicates positive pressure buildup.
-
Immediate Action: Cool the bottle to -20°C immediately. The bulge should subside as the gas re-liquefies.
-
Prevention: Always store cold. If the septum is compromised, transfer the remaining material to a heavy-walled glass vessel with a Teflon valve (Young's tap).
Q: Can I use a rotary evaporator to remove excess Chloroethane-d3? A: Yes, easily.[1]
-
Method: Since the BP is 12.3°C, simply warming the reaction mixture to 25-30°C (room temp) with a nitrogen sparge is usually sufficient to remove unreacted reagent. A rotovap is often overkill and may lead to bumping if not careful.
Data Summary: Temperature Control
| Condition | Temperature | Phase of Chloroethane-d3 | Handling Status |
| Standard Freezer | -20°C | Liquid (Low Vapor Pressure) | Safe Storage |
| Ice/Water Bath | 0°C | Liquid (Moderate Vapor Pressure) | Ready for Transfer |
| Room Temp | 22°C | Gas (Boiling) | Active Evaporation (Danger) |
| Dry Ice/Acetone | -78°C | Solid/Super-cooled Liquid | Trapping/Condensing |
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6337, Chloroethane. Retrieved from [Link][1]
-
Schlenk Line Survival Guide. (2023). Cannula Transfer Techniques. Retrieved from [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Contextual reference for handling volatile solvents).
Sources
Detecting degradation products of Chloroethane-2,2,2-d3
Technical Support Center: Chloroethane-2,2,2-d3 (Ethyl Chloride-d3)
Topic: Detection & Stability Analysis of Chloroethane-2,2,2-d3 Ticket ID: #ISO-D3-ETHYL-001 Status: Open Assigned Specialist: Senior Application Scientist, Isotope Stability Unit[1]
Executive Summary: The Stability Paradox
Chloroethane-2,2,2-d3 (
Successful detection requires distinguishing between physical loss (evaporation) and chemical degradation (hydrolysis/elimination).[1] This guide decouples these phenomena using self-validating protocols.
Diagnostic Workflow
Use the following decision tree to select the correct analytical approach based on your sample state and sensitivity requirements.
Figure 1: Analytical method selection workflow. Blue nodes indicate decision points; Green nodes indicate instrumental configuration.
Module 1: Sample Preparation (The Volatility Problem)
User Question: "I am observing inconsistent peak areas between replicate injections. Is the compound degrading this fast?"
Expert Diagnosis: It is highly probable you are experiencing evaporative fractionation , not chemical degradation. With a boiling point of 12.3°C, Chloroethane-d3 is a gas at standard laboratory temperature. Opening a vial at room temperature causes immediate loss of the analyte.
Troubleshooting Protocol:
| Method | Protocol Steps | Validation Check |
| A. Cryogenic Liquid Sampling | 1. Chill syringe and sample vial to -10°C (dry ice/acetone bath).2. Withdraw sample quickly.3. Inject into a cool GC inlet (start at 40°C). | Internal Standard: Spike with a non-volatile deuterated standard (e.g., Toluene-d8). If Toluene-d8 is stable but Ethyl Chloride-d3 drops, it is evaporation.[1] |
| B. Static Headspace (Recommended) | 1. Seal sample in gas-tight headspace vial immediately after synthesis/collection.2. Add saturating salt ( | Linearity Check: Plot signal vs. equilibration time. A plateau indicates equilibrium; a decline indicates leak/degradation.[1] |
Module 2: Chromatographic Separation
User Question: "I see ghost peaks and significant tailing. Is my column contaminated?"
Expert Diagnosis: Chloroethane releases HCl (Hydrochloric Acid) upon decomposition or interaction with active sites.[1] This acid strips the stationary phase (column bleed) and activates the inlet liner, causing tailing.
Optimization Guide:
-
Column Selection:
-
Standard: DB-624 (or ZB-624) .[1] The cyanopropylphenyl phase is designed for volatile halogenated organics.
-
For Degradants (Ethylene): PoraPLOT Q . Standard silica columns cannot retain the breakdown product Ethylene-d2.
-
-
Inlet Protection:
Module 3: Interpreting Degradation (Mass Spec & Isotope Scrambling)
User Question: "How do I distinguish between the parent compound and its breakdown products using MS?"
Expert Diagnosis:
You must look for specific mass shifts. The degradation pathways are governed by the location of the Deuterium (
-
Structure:
-
Pathway A (Hydrolysis): Substitution of Cl with OH.[2]
-
Pathway B (Elimination): Loss of DCl (Beta-elimination).[1]
The "Base Peak Trap":
In Ethanol-2,2,2-d3 (
-
Loss of
(mass 18) Fragment (m/z 31).[1] -
Warning: This m/z 31 fragment is identical to non-labeled ethanol.[1] You cannot use the base peak to confirm the isotope label. You must monitor the molecular ion.
Mass Spectral Fingerprint Table:
| Compound | Structure | Molecular Ion ( | Key Fragment 1 | Key Fragment 2 | Mechanism |
| Chloroethane-d3 | 67 / 69 (3:[1]1) | 49 ( | 18 ( | Parent | |
| Ethanol-d3 | 49 | 31 ( | 33 ( | Hydrolysis | |
| Ethylene-d2 | 30 | 28 ( | -- | Elimination |
*Note: m/z 31 is non-specific.[1] Use m/z 49 for confirmation.
Scientific Insight: The Kinetic Isotope Effect (KIE)
User Question: "Why is the elimination product appearing slower than expected compared to non-labeled Ethyl Chloride?"
Expert Insight:
This is a validation of your material's integrity. The elimination mechanism (E2) requires the abstraction of a proton (or deuteron) from the
-
Reaction:
-
Because a C-D bond is stronger than a C-H bond , the breaking of this bond is the rate-limiting step.
-
Primary KIE: You should expect the rate of degradation to be significantly slower (
) than the non-labeled variant. If degradation is rapid, check for catalytic impurities (metals) or excessive heat.
References
-
EPA Method 8260D. "Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." US Environmental Protection Agency, 2018. Link[1]
-
NIST Chemistry WebBook. "Ethane, chloro- Spectra." National Institute of Standards and Technology. Link[1]
-
Wade, L.G. "Reactions of Alkyl Halides: Nucleophilic Substitution and Elimination." Organic Chemistry, 8th Edition, Pearson, 2013.[1] (Mechanistic grounding for E2 elimination and KIE).
-
Restek Corporation. "Analysis of Volatile Organic Compounds (VOCs) in Air." Restek Technical Guide. Link
Sources
Technical Support Center: Safe Disposal of Chloroethane-2,2,2-d3 Waste
A Foreword from Your Senior Application Scientist:
Welcome to the dedicated support guide for the handling and disposal of Chaloethane-2,2,2-d3 (also known as Ethyl chloride-d3). In our field, precision in results is paramount, and this begins with a rigorous approach to safety and environmental stewardship. The unique properties of deuterated compounds, while invaluable for research, necessitate a specific and informed approach to waste management.
This guide is structured to move from foundational knowledge to specific, actionable troubleshooting. It is designed to be a self-validating system, where understanding the why behind a protocol ensures its correct and safe execution. My goal is to empower you with the expertise to manage your Chloroethane-2,2,2-d3 waste streams confidently and in full compliance with safety and environmental regulations.
Section 1: Hazard Identification & Core Safety Principles (FAQs)
This section addresses the most immediate questions regarding the intrinsic hazards of Chloroethane-2,2,2-d3. Understanding these properties is the bedrock of safe handling and disposal.
Q: Is Chloroethane-2,2,2-d3 considered hazardous waste?
A: Yes. Chloroethane-2,2,2-d3, like its non-deuterated counterpart, is classified as hazardous waste. Its primary hazards are being extremely flammable and potentially carcinogenic.[1][2] The U.S. Environmental Protection Agency (EPA) may classify it under several codes depending on its use and characteristics. As a chlorinated hydrocarbon, it falls under the F-list of wastes from non-specific sources.[3]
Q: Does the deuterium label change the disposal requirements compared to standard chloroethane?
A: From a chemical hazard and regulatory perspective, the disposal procedure is identical. The presence of deuterium does not significantly alter the flammability, toxicity, or reactivity of the molecule in a way that would change its hazardous waste classification.[4] However, from a cost and resource perspective, you may consider recycling or recovery for deuterated solvents if feasible and safe, due to their higher cost.[5]
Q: What are the primary hazards I should be aware of during handling and disposal?
A: The two most critical hazards are:
-
Extreme Flammability: Chloroethane has a very low flash point (-58°F / -50°C) and boiling point (54°F / 12°C), meaning it can form an ignitable vapor/air mixture at very low temperatures.[2] All sources of ignition, including sparks from static electricity, must be eliminated.[1][6]
-
Health Hazards: It is suspected of causing cancer, can be harmful if swallowed, and may cause respiratory irritation, drowsiness, or dizziness.[1][2][6] Always handle this chemical inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Q: What immediate steps should I take in case of a small spill?
A: For a small spill within a chemical fume hood:
-
Ensure ventilation is active.
-
Wearing appropriate PPE (nitrile gloves, safety goggles, lab coat), absorb the spill with a non-combustible absorbent material (e.g., vermiculite, dry sand).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a designated, properly labeled hazardous waste container.
-
Wipe the area clean and dispose of all contaminated materials as hazardous waste.
Section 2: Waste Segregation & Container Management Guide
Proper segregation is the most critical step to prevent dangerous reactions and ensure compliant disposal. This section provides a logical framework for making these decisions.
Waste Disposal Decision Workflow
The following diagram outlines the critical decision points for segregating your Chloroethane-2,2,2-d3 waste.
Caption: Decision tree for Chloroethane-2,2,2-d3 waste segregation.
Container Selection and Incompatible Materials
Choosing the correct container and avoiding co-disposal with incompatible materials is vital to prevent dangerous reactions such as pressurization, corrosion, or fire.
Q: What is the correct type of container for Chloroethane-2,2,2-d3 waste?
A: Use a container designated for flammable halogenated organic waste. The material must be chemically resistant and able to be sealed securely. High-Density Polyethylene (HDPE) or glass containers are common, provided they have a proper sealing cap (e.g., a screw cap with a PTFE liner). All waste containers must be clearly labeled with their contents.[7][8]
Q: Can I mix Chloroethane-2,2,2-d3 waste with other solvent wastes?
A: This is a critical point. You should only mix it with other halogenated organic solvents if your facility's waste stream allows it. NEVER mix halogenated waste with non-halogenated waste streams. The primary reason is that disposal methods, such as incineration, differ. Halogenated compounds produce acidic gases (like HCl) upon combustion, which require special scrubbers.
Q: What materials are incompatible and should never be mixed with Chloroethane-2,2,2-d3 waste?
A: Avoid mixing with the materials listed in the table below. The underlying principle is to prevent violent reactions, such as those with strong oxidizing or reducing agents, and to avoid reactions that can cause dangerous pressure buildup.
| Incompatible Material Class | Examples | Rationale for Segregation |
| Strong Oxidizing Agents | Nitric acid, Perchlorates, Peroxides | Can cause fire or explosion. |
| Strong Bases | Sodium hydroxide, Potassium hydroxide | Can promote decomposition, potentially leading to pressure buildup. |
| Reactive Metals | Aluminum, Magnesium, Sodium, Potassium | Can react violently, especially in the presence of moisture. |
| Strong Acids | Sulfuric acid, Hydrochloric acid | May cause vigorous reactions or decomposition. |
This table is not exhaustive. Always consult the Safety Data Sheet (SDS) for the specific chemicals you are working with.[6]
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the waste collection and storage process.
Q: I've noticed the waste container for my Chloroethane-2,2,2-d3 is bulging. What should I do?
A: This is a potentially hazardous situation indicating pressure buildup.
-
Do not attempt to open the container directly.
-
Place the container in a secondary containment tray within a ventilated fume hood.
-
Alert your facility's Environmental Health & Safety (EHS) department immediately and report the situation.
-
Causality: Pressure buildup can occur due to a slow chemical reaction with a contaminant, decomposition, or temperature fluctuations in the lab. Chloroethane's high volatility means even a small temperature increase can significantly raise the vapor pressure inside a sealed container.[2] Using a vented cap (if approved by your EHS) can mitigate this for routine collection, but a bulging container requires expert intervention.
Q: I accidentally added a small amount of a non-halogenated solvent (e.g., acetone) to my halogenated waste container. What is the protocol?
A:
-
Stop adding waste to the container.
-
Clearly label the container as "Mixed Halogenated and Non-Halogenated Waste" and list all components and their approximate percentages.
-
Consult your EHS department. The container will likely need to be disposed of through a specific, and often more expensive, disposal route. The key is accurate labeling to ensure the disposal facility can handle it safely.
Q: The label on my waste container is smudged/illegible. What should I do?
A: An unlabeled container is a significant safety risk.
-
Immediately label the container as "Unknown Hazardous Waste - Awaiting Identification."
-
If you are certain of the contents, relabel it immediately with all required information (e.g., "Hazardous Waste: Chloroethane-2,2,2-d3, Flammable Liquid").
-
If there is any uncertainty, you must treat it as an unknown. Contact your EHS officer. They will have a protocol for sampling and identifying the waste, which is necessary before it can be removed for disposal.
Section 4: Standard Disposal Protocol
This section outlines the step-by-step procedure for the routine disposal of Chloroethane-2,2,2-d3.
Objective: To safely collect, store, and prepare Chloroethane-2,2,2-d3 waste for pickup by certified hazardous waste handlers.
Materials:
-
Designated halogenated waste container (HDPE or glass)
-
Waste label
-
Funnel (chemically compatible)
-
Secondary containment tray
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
Procedure:
-
Preparation:
-
Ensure your waste container is clean, dry, and properly labeled with the words "Hazardous Waste" and the chemical name: "Chloroethane-2,2,2-d3".
-
Place the container in a secondary containment tray inside a designated satellite accumulation area (SAA), preferably within a fume hood.
-
-
Waste Transfer:
-
Sealing and Storage:
-
Securely cap the container immediately after adding waste. Do not leave it open. Containers should not be filled beyond 90% capacity to allow for vapor expansion.[9]
-
Ensure the exterior of the container is clean and free of any chemical residue.[9]
-
Store the container in your designated SAA, away from heat sources, open flames, and incompatible chemicals.[6]
-
-
Ready for Pickup:
-
Once the container is full (or when your lab schedules a pickup), ensure the label is complete with the accumulation start date and any other information required by your institution.
-
Arrange for pickup with your facility's EHS or hazardous waste management provider.
-
References
-
Title: Safety Data Sheet: 2,2,2-trichloroethane-1,1-diol Source: Carl ROTH URL: [https://www.carlroth.com/medias/SDB-K318-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDQyNTR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU5NDM2MzA4Nzgu cGRmfGUzYjQyZDEzOWY4YjYyZGFhZDE5ZTQyYjQxZWM3ZDI0Y2VmZDUxY2M5OGY3YjM5MGE5YWE1NWY0MDk4ZTY0ZDE]([Link] cGRmfGUzYjQyZDEzOWY4YjYyZGFhZDE5ZTQyYjQxZWM3ZDI0Y2VmZDUxY2M5OGY3YjM5MGE5YWE1NWY0MDk4ZTY0ZDE)
-
Title: Chloroethane | CH3CH2Cl Source: PubChem - National Institutes of Health URL: [Link]
-
Title: Waste Code - RCRAInfo Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: EPA HAZARDOUS WASTE CODES Source: Florida Department of Environmental Protection URL: [Link]
-
Title: Factsheet: Disposal of Hazardous Waste - Basic Principles Source: ETH Zürich URL: [Link]
-
Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: Disposal of chemical wastes Source: RiskAssess URL: [Link]
-
Title: Procedures for Disposal of Hazardous Waste Source: The University of Texas at Austin URL: [Link]
-
Title: EPA Hazardous Waste Codes Source: University of Maryland Environmental Safety, Sustainability and Risk URL: [Link]
-
Title: CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products Source: Bal Seal Engineering URL: [Link]
-
Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL: [Link]
-
Title: Chapter 7 Chemical Disposal Procedures Source: University of Wisconsin–Madison Biomedical Engineering URL: [Link]
-
Title: Does anyone/has anyone tried to recycle their old NMR solvents? Source: Reddit r/chemistry URL: [Link]
-
Title: RCRA Hazardous Waste F list Source: State of Michigan URL: [Link]
Sources
- 1. CHLOROETHANE - Safety Data Sheet [chemicalbook.com]
- 2. Chloroethane | CH3CH2Cl | CID 6337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. media.clemson.edu [media.clemson.edu]
- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. reddit.com [reddit.com]
- 6. fishersci.com [fishersci.com]
- 7. geo.utexas.edu [geo.utexas.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. ethz.ch [ethz.ch]
Technical Support Center: Optimizing Chloroethane-2,2,2-d3 Synthesis
Welcome to the technical support center for the synthesis of Chloroethane-2,2,2-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the conversion of Ethanol-2,2,2-d3 to Chloroethane-2,2,2-d3 using the Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid). Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, maximize yield and purity, and troubleshoot common issues encountered during this synthesis.
I. Scientific Foundation: The SN1 Pathway to Chloroethane-2,2,2-d3
The synthesis of Chloroethane-2,2,2-d3 from Ethanol-2,2,2-d3 with the Lucas reagent proceeds through a nucleophilic substitution reaction, primarily following an SN1 mechanism.[1][2] Understanding this mechanism is crucial for optimizing reaction parameters.
The Role of the Lucas Reagent:
-
Zinc Chloride (ZnCl₂): As a Lewis acid, ZnCl₂ coordinates to the oxygen atom of the hydroxyl group in the deuterated ethanol. This coordination weakens the C-O bond, transforming the hydroxyl group into a much better leaving group (H₂O).[3]
-
Hydrochloric Acid (HCl): Concentrated HCl serves two purposes: it protonates the hydroxyl group, further facilitating its departure as a water molecule, and it provides the chloride nucleophile (Cl⁻) that attacks the resulting carbocation.[1][4]
The reaction proceeds via the formation of a primary carbocation (CD₃CH₂⁺), which is then attacked by the chloride ion to form the final product.
II. Optimizing Reaction Temperature: A Balancing Act
Temperature is a critical parameter in this synthesis. While higher temperatures generally increase the reaction rate, they can also promote undesirable side reactions, most notably the formation of Diethyl ether-d6.
| Temperature Range | Expected Outcome | Potential Issues |
| Room Temperature | Very slow to no reaction. | Impractically long reaction times. |
| 50-100°C | Moderate reaction rate.[5] | Incomplete conversion may occur. |
| 120-150°C | Faster reaction rate, generally leading to higher conversion.[6][7] | Increased risk of Diethyl ether-d6 formation. |
| Above 150°C | Significant increase in side product formation. | Lower yield of the desired product. |
Recommendation for Optimal Temperature:
Based on available literature and mechanistic understanding, an initial target temperature of 120-140°C is recommended.[7][8] This range offers a good compromise between a reasonable reaction rate and minimizing the formation of the ether byproduct. It is crucial to monitor the reaction progress and product distribution at the chosen temperature and adjust as necessary based on analytical results.
III. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of Chloroethane-2,2,2-d3.
Issue 1: Low or No Conversion to Chloroethane-2,2,2-d3
-
Possible Cause 1: Inactive Catalyst. Anhydrous zinc chloride is hygroscopic and can become hydrated upon exposure to air, reducing its efficacy as a Lewis acid.
-
Solution: Use freshly opened, anhydrous zinc chloride or dry the catalyst before use.
-
-
Possible Cause 2: Insufficient Temperature. As a primary alcohol, Ethanol-2,2,2-d3 reacts relatively slowly with the Lucas reagent at lower temperatures.[1]
-
Solution: Gradually increase the reaction temperature into the 120-140°C range while monitoring for side product formation.
-
-
Possible Cause 3: Insufficient HCl. An inadequate supply of hydrogen chloride will limit the reaction.
-
Solution: Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture.
-
Issue 2: Significant Formation of Diethyl ether-d6 Byproduct
-
Possible Cause: High Reaction Temperature. The acid-catalyzed dehydration of ethanol to form diethyl ether is favored at temperatures around 140°C and above.[8]
-
Solution: Reduce the reaction temperature to the lower end of the optimal range (e.g., 120-130°C) and monitor the product ratio by GC-MS.
-
-
Possible Cause 2: High Ethanol Concentration Relative to HCl. An excess of the alcohol can lead to one molecule of protonated ethanol being attacked by another molecule of ethanol, leading to ether formation.[9]
-
Solution: Maintain a steady and sufficient flow of HCl gas throughout the reaction to ensure the carbocation is trapped by the chloride ion.
-
Issue 3: Product is Contaminated with Water
-
Possible Cause: Incomplete Drying. Chloroethane has a very low boiling point (12.3°C), making traditional distillation for water removal challenging.
-
Solution: After washing, pass the gaseous product through a drying tube containing a suitable desiccant like anhydrous calcium chloride or pass it through concentrated sulfuric acid.
-
IV. Experimental Protocols
A. Synthesis of Chloroethane-2,2,2-d3
-
Set up a round-bottom flask with a reflux condenser and a gas inlet tube that reaches below the surface of the reaction mixture.
-
To the flask, add Ethanol-2,2,2-d3 and anhydrous zinc chloride.
-
Connect the top of the reflux condenser to a series of two washing bottles. The first should contain water to trap unreacted HCl, and the second should contain concentrated sulfuric acid to dry the product gas.
-
Connect the outlet of the second washing bottle to a cold trap (e.g., a condenser cooled with a dry ice/acetone bath) to collect the Chloroethane-2,2,2-d3.
-
Heat the reaction mixture to the desired temperature (e.g., 120-140°C) and begin bubbling a steady stream of dry hydrogen chloride gas through the solution.[7]
-
Continue the reaction until no more product is collected in the cold trap.
B. Purification of Chloroethane-2,2,2-d3
The product collected in the cold trap should be of relatively high purity. The in-line washing with water and concentrated sulfuric acid removes the majority of impurities. For further purification if needed:
-
Allow the collected Chloroethane-2,2,2-d3 to warm to room temperature in a sealed container, converting it back to a gas.
-
Bubble the gas through a fresh wash bottle containing a saturated sodium bicarbonate solution to remove any remaining traces of acid.
-
Pass the gas through a final drying tube containing anhydrous calcium chloride.
-
Re-condense the purified product in a clean, dry cold trap.
V. Analytical Methods for Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for monitoring the progress of the reaction and assessing the purity of the final product.
Suggested GC-MS Parameters:
-
GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating Chloroethane-2,2,2-d3 from the starting material and the diethyl ether byproduct.[10]
-
Injection: A headspace injection is recommended due to the volatility of the analyte.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at 10°C/min.
-
Hold at 150°C for 2 minutes.
-
-
Mass Spectrometry:
-
Monitor the following m/z ions:
-
Chloroethane-2,2,2-d3: Look for the molecular ion peak and characteristic fragments, taking into account the mass increase due to the three deuterium atoms.
-
Diethyl ether-d6: Monitor for its characteristic molecular ion and fragment ions.
-
Ethanol-2,2,2-d3: Monitor for the molecular ion and fragments of the starting material.
-
-
VI. Visualization of the Synthesis and Troubleshooting Workflow
Reaction Pathway
Caption: SN1 reaction pathway for the synthesis of Chloroethane-2,2,2-d3.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
VII. Frequently Asked Questions (FAQs)
Q1: Will the deuterium labels affect the reaction rate?
A: For this SN1 reaction, the rate-determining step is the formation of the carbocation, which does not involve the breaking of a C-D bond on the deuterated methyl group. Therefore, a significant primary kinetic isotope effect is not expected. A small secondary isotope effect might be observed, but it is unlikely to substantially alter the overall reaction kinetics compared to the non-deuterated analogue.
Q2: Can I use a different chlorinating agent?
A: While other reagents like thionyl chloride (SOCl₂) can also convert alcohols to alkyl chlorides, the Lucas reagent is a classic and effective method for this transformation, particularly for distinguishing the reactivity of primary, secondary, and tertiary alcohols.[4]
Q3: How can I confirm the isotopic purity of my product?
A: Mass spectrometry is the most direct method. The molecular ion peak of Chloroethane-2,2,2-d3 will be shifted by +3 m/z units compared to unlabeled chloroethane. High-resolution mass spectrometry can provide a more precise mass measurement to confirm the elemental composition.
Q4: What safety precautions should I take?
A: Hydrogen chloride is a corrosive gas. This synthesis should be performed in a well-ventilated fume hood. Chloroethane is flammable and should be handled with care, avoiding ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
VIII. References
-
Zhejiang Dibang Chemical Co Ltd. Continuous production method of chloroethane. CN106831315B, 2020.
-
Huaian Normal University. Method for preparing chloroethane from chlorination by-product hydrogen chloride. CN104311382A, 2015.
-
Eureka. Method for preparing chloroethane from chlorination by-product hydrogen chloride. [Link]
-
Master Organic Chemistry. Alcohols To Ethers via Acid Catalysis. [Link]
-
Sciencemadness Discussion Board. Preparation of Chloroethane. [Link]
-
OrgoSolver. Alcohol Reactions: Alkyl Chloride Formation with HCl/ZnCl2 (Lucas). [Link]
-
ResearchGate. Can ethanol react with HCl? [Link]
-
Google Patents. Method for determining chloromethane and chloroethane in chitosamine hydrochloride. CN105911207A.
-
Chemistry LibreTexts. 27.4: Reactions of Alcohols. [Link]
-
Vedantu. The formation of diethyl ether from ethanol is catalysed class 12 chemistry CBSE. [Link]
-
Pearson. Explain the products observed in the following reaction of an alcohol with the Lucas reagent. [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Explain the products observed in the following reaction of an alc... | Study Prep in Pearson+ [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. CN106831315B - Continuous production method of chloroethane - Google Patents [patents.google.com]
- 6. CN104311382A - Method for preparing chloroethane from chlorination by-product hydrogen chloride - Google Patents [patents.google.com]
- 7. Method for preparing chloroethane from chlorination by-product hydrogen chloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The formation of diethyl ether from ethanol is catalysed class 12 chemistry CBSE [vedantu.com]
- 10. CN105911207A - Method for determining chloromethane and chloroethane in chitosamine hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Fragmentation of Chloroethane-2,2,2-d3 vs. Native Chloroethane
Topic: Mass spectrometry fragmentation pattern of Chloroethane-2,2,2-d3 Content Type: Publish Comparison Guide
Executive Summary
This guide provides a high-resolution technical analysis comparing the Electron Ionization (EI) mass spectral fragmentation of Chloroethane-2,2,2-d3 (
Structural & Physicochemical Context
Chloroethane-2,2,2-d3 is a site-specifically deuterated isotopologue where the terminal methyl group is fully substituted with deuterium. This modification introduces a mass shift of +3 Da relative to the native compound, a difference sufficient to separate the molecular ion clusters in low-resolution quadrupole mass spectrometry.
| Feature | Native Chloroethane | Chloroethane-2,2,2-d3 |
| Formula | ||
| Molecular Weight | 64.51 | 67.53 |
| Key Isotope | ||
| Primary Application | Industrial intermediate, solvent | Internal Standard (ISTD), Mechanistic Probe |
Comparative Fragmentation Analysis
The fragmentation of ethyl chloride derivatives under 70 eV EI is dominated by three primary pathways: Heterolytic cleavage (C-Cl) , Alpha cleavage (C-C) , and 1,2-Elimination (HCl/DCl loss) .
Table 1: Diagnostic Ion Shift Summary
| Fragment Identity | Pathway | Native m/z ( | d3-Analog m/z ( | Shift ( | Diagnostic Utility |
| Molecular Ion ( | Ionization | 64 | 67 | +3 | Primary Quantitation Ion |
| Ethyl Cation | Heterolytic Cl Loss | 29 ( | 32 ( | +3 | Confirms retention of |
| Chloromethyl Cation | 49 ( | 49 ( | 0 | Structural Proof: Confirms label is on | |
| Ethylene Radical | 1,2-Elimination | 28 ( | 30 ( | +2 | Mechanistic Probe (DCl vs HCl loss) |
Detailed Mechanistic Insights
1. The "Unshifted" Fragment (m/z 49):
A critical validation point for Chloroethane-2,2,2-d3 is the m/z 49 peak. In the native molecule, loss of the methyl radical (
-
Significance: If the deuterium labeling were scrambled or located on the
-carbon ( ), this peak would shift to m/z 51. The persistence of m/z 49 confirms the specific 2,2,2-d3 regiospecificity.
2. The Elimination Pathway (McLafferty-like 1,2-Elimination): Alkyl halides frequently undergo HX elimination.
-
Native: Elimination of H from
-carbon and Cl from -carbon yields HCl + (m/z 28). -
d3-Analog: The
-carbon carries only Deuterium ( ). Therefore, the molecule must eliminate DCl (Mass 37). The resulting radical cation is 1,1-d2-ethylene ( ), appearing at m/z 30 . -
Observation: The absence of m/z 28 in the d3-spectrum serves as a check for isotopic purity (absence of
species).
Visualization of Fragmentation Pathways
The following diagram maps the precursor-product relationships, highlighting the specific atoms involved in each transition.
Figure 1: Mechanistic fragmentation map of Chloroethane-2,2,2-d3 showing primary cleavage events.
Experimental Protocol: Validating the Standard
To utilize Chloroethane-2,2,2-d3 effectively as an internal standard, the following GC-MS protocol is recommended to ensure no spectral crosstalk with the native analyte.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of Chloroethane-2,2,2-d3 in Methanol-d4 (to prevent H/D exchange) at 100 µg/mL.
-
Caution: Chloroethane is a gas at room temperature (BP 12.3°C). All handling must occur in a chilled environment or using gas-tight syringes in a headspace sampler.
-
-
GC-MS Parameters:
-
Inlet: Split mode (10:1), Temperature 200°C.
-
Column: DB-624 or equivalent (volatile optimized), 30m x 0.25mm ID.
-
Oven Program: Isothermal 35°C for 5 min, then ramp 10°C/min to 100°C.
-
Source Temp: 230°C (Standard EI).
-
-
Data Acquisition (SIM Mode):
-
Set up Selected Ion Monitoring (SIM) groups.
-
Group 1 (Native): Monitor m/z 64 (
), 66 ( ), 29 (Base). -
Group 2 (d3-ISTD): Monitor m/z 67 (
), 69 ( ), 32 (Base). -
Dwell Time: 50ms per ion.
-
-
System Suitability Check (Self-Validating):
-
Crosstalk Verification: Inject pure d3-standard. Check for signal at m/z 64.
-
Acceptance Criteria: Signal at m/z 64 must be < 0.5% of m/z 67. If higher, the standard is chemically impure or H/D exchange has occurred.
-
Isotope Effects & Quantitation Accuracy
Using Chloroethane-2,2,2-d3 offers distinct advantages over structural analogs (e.g., 2-chloropropane) due to Secondary Kinetic Isotope Effects (KIE) .
-
Chromatographic Resolution: Deuterated isotopologues often elute slightly earlier than their protium counterparts on non-polar columns (Inverse Isotope Effect). For Chloroethane-d3, expect a retention time shift of approximately -0.02 to -0.05 minutes relative to the native.
-
Ionization Efficiency: The ionization cross-section is virtually identical to the native species, making response factors (RF) close to 1.0. This simplifies calibration, as the ISTD mimics the analyte's behavior through extraction and ionization.
References
-
NIST Mass Spectrometry Data Center. "Chloroethane: Mass Spectrum." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1][2][3][4][5] [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
International Atomic Energy Agency. "Use of Stable Isotopes in Environmental Analysis." IAEA Library. [Link]
Sources
- 1. 1-chloro-2,2,2-trifluoroethane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 2. NIST Chemistry WebBook [webbook.nist.gov]
- 3. Ethane, 2,2-dichloro-1,1,1-trifluoro- [webbook.nist.gov]
- 4. Ethane, 2,2-dichloro-1,1,1-trifluoro- [webbook.nist.gov]
- 5. 2-Chloroethanol [webbook.nist.gov]
Technical Guide: Infrared (IR) Spectroscopy of Chloroethane-2,2,2-d3
Executive Summary & Scientific Rationale
In the realm of mechanistic toxicology and pharmacokinetic studies, Chloroethane-2,2,2-d3 (
This guide provides a rigorous technical comparison of the Infrared (IR) spectral characteristics of Chloroethane-2,2,2-d3 versus its non-deuterated counterpart. By analyzing the vibrational frequency shifts resulting from the substitution of Hydrogen (
The Physics of Detection
The primary differentiator in the IR spectrum is the Isotopic Mass Effect . According to the harmonic oscillator approximation, the vibrational frequency (
Substituting
Consequently,
Comparative Spectral Analysis
The following analysis contrasts the vibrational modes of standard Chloroethane with Chloroethane-2,2,2-d3. The data is synthesized from fundamental vibrational spectroscopy principles and specific isotopologue studies (Miller et al.).
Table 1: Key Vibrational Modes & Isotopic Shifts
| Vibrational Mode | Standard Chloroethane ( | Chloroethane-2,2,2-d3 ( | Spectral Shift Interpretation |
| Partial Retention: The | |||
| Absent | Primary Indicator: This is the diagnostic region. The appearance of peaks here confirms the presence of the | ||
| Absent / Shifted | The characteristic "umbrella" mode of the | ||
| Absent | The bending modes of the deuterated methyl group shift into the fingerprint region, often overlapping with | ||
| Structural Control: Confirms the integrity of the | |||
| Minor Shift: The heavier mass of the |
Experimental Protocol: Self-Validating Identification
To ensure high data integrity (E-E-A-T), follow this step-by-step workflow. This protocol is designed to distinguish Chloroethane-2,2,2-d3 from potential impurities like fully protonated Chloroethane or water.
Phase 1: Sample Preparation
-
State: Chloroethane is a gas at room temperature (BP
). -
Cell Type: Use a Gas Cell with KBr or ZnSe windows (path length
). -
Pressure: Fill to
. Avoid saturation of the bands. -
Background: Purge the spectrometer with dry
to remove atmospheric ( ) and (broad ), which can interfere with analysis.
Phase 2: Acquisition & Validation
-
Scan Parameters: Resolution
, 16-32 scans. -
Checkpoint 1 (
Region): Observe peaks at .-
Pass: Peaks are present (due to
).[1] -
Fail: No peaks (indicates fully deuterated
or empty cell).
-
-
Checkpoint 2 (
Region): Observe peaks at .-
Pass: Strong absorption bands present.[2]
-
Fail: No peaks (indicates non-deuterated material).
-
-
Checkpoint 3 (Purity Ratio): Calculate the integration ratio of
.-
Target: The ratio should be consistent with a
D:H stoichiometry (adjusted for extinction coefficients). Significant deviation suggests H/D exchange or contamination.
-
Visualization: Isotope Verification Workflow
Caption: Logic flow for distinguishing Chloroethane isotopologues using IR spectral checkpoints.
Mechanistic Applications
Understanding the spectral differences enables specific research applications:
-
Metabolic Stability Studies: The
bond is stronger than the bond (Zero Point Energy difference). By monitoring the intensity of the peak ( ) over time in a reaction mixture, researchers can quantify the Primary Kinetic Isotope Effect . If the rate-determining step involves breaking the bond at the methyl position, the d3-variant will react significantly slower. -
Tracer Analysis: In complex biological matrices, the
region is typically "silent" (free of endogenous signals). This makes Chloroethane-2,2,2-d3 an excellent non-radioactive tracer, as its signal can be detected without interference from proteins or water.
Visualization: Vibrational Mode Logic
Caption: Impact of localized deuteration on specific vibrational modes.
References
-
Miller, F. A., & Kiviat, F. E. (1969).
, , , and . Spectrochimica Acta Part A: Molecular Spectroscopy, 25(7), 1363-1377. Link -
NIST Chemistry WebBook. (n.d.).[3] Ethyl Chloride (Gas Phase IR Spectrum). National Institute of Standards and Technology.[4] Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Isotope Effects in IR).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Chloroethane-2,2,2-d3
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Chloroethane-2,2,2-d3. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we use. This document synthesizes regulatory standards with field-proven best practices to ensure that this deuterated solvent is managed responsibly.
Foundational Knowledge: Hazard Identification and Classification
Understanding the chemical nature of Chloroethane-2,2,2-d3 is the critical first step in determining its proper disposal pathway. The disposal protocol is dictated not by its isotopic label (deuterium) but by its core chemical identity as a halogenated hydrocarbon .
Chloroethane-2,2,2-d3 (CAS No. 7371-46-2) is the deuterated form of Chloroethane (Ethyl Chloride). While the deuterium substitution is crucial for specific analytical or synthetic applications, it does not fundamentally alter the compound's hazardous characteristics. Therefore, for disposal purposes, it must be managed according to the regulations governing its non-deuterated counterpart.
Regulatory Framework: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), spent halogenated solvents are explicitly listed as hazardous waste.[1][2] Specifically, waste streams containing chloroethane fall under the "F-listed" category for wastes from non-specific sources. For example, EPA waste code F002 includes spent halogenated solvents such as tetrachloroethylene and 1,1,1-trichloroethane, establishing a clear precedent for treating similar chlorinated ethanes as hazardous.[3]
The core principle is causality: because chloroethane is a halogenated solvent, it is subject to stringent disposal regulations to prevent the release of persistent organic pollutants and harmful combustion byproducts.[4][5]
Key Physical and Chemical Properties (Proxy: Chloroethane)
| Property | Value | Significance for Disposal |
|---|---|---|
| Synonyms | Ethyl chloride-d3, CD₃CH₂Cl | Ensures correct identification and labeling. |
| Physical State | Colorless gas or liquid (below 54°F / 12°C)[6] | Requires handling in well-ventilated areas, preferably a fume hood, to prevent inhalation.[7] |
| Flash Point | -58°F / -50°C (liquid)[6] | Extremely flammable. Must be kept away from all ignition sources. |
| Vapor Density | 2.23 (Air = 1)[6] | Vapors are heavier than air and can accumulate in low-lying areas, increasing fire and explosion risk. |
| Classification | Halogenated Solvent[5] | Dictates the primary disposal stream. Must NOT be mixed with non-halogenated solvents. |
Pre-Disposal Protocol: Segregation, Containment, and Labeling
Proper management within the laboratory is paramount to ensure safety, compliance, and cost-effective disposal. The single most critical error to avoid is mixing different waste streams.
Step 1: Immediate Segregation at the Point of Generation
The moment Chloroethane-2,2,2-d3 is deemed waste, it must be segregated.
-
Halogenated vs. Non-Halogenated: This is the most crucial segregation step. Halogenated waste disposal is significantly more expensive due to the need for specialized high-temperature incineration to prevent the formation of dioxins and other toxic compounds.[8] Mixing a small amount of Chloroethane-2,2,2-d3 into a large container of non-halogenated solvent (like acetone or hexane) contaminates the entire volume, forcing the entire container to be disposed of as more expensive halogenated waste.[5]
-
Avoid Mixing with Other Waste Types: Do not mix with acids, bases, oxidizers, or other reactive chemicals. Such mixing can cause dangerous reactions, including the generation of toxic gases.[9]
Step 2: Select the Correct Waste Container
-
Compatibility: Use a clean, designated hazardous waste container that is chemically compatible with chlorinated solvents. Borosilicate glass or appropriate plastic containers are typically used.
-
Integrity: Ensure the container is in good condition with a secure, tightly sealing cap to prevent the escape of flammable vapors.[6]
Step 3: Proper and Complete Labeling
Label the container before adding any waste. The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full, unabbreviated chemical name: "Chloroethane-2,2,2-d3 ". List all other constituents if it is a mixed waste.
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., Flammable, Health Hazard, Irritant).
-
The date of accumulation.
The Disposal Workflow: From Bench to Final Disposition
This workflow outlines the standard procedure for managing the waste stream within a research facility. The process is designed to be a self-validating system, ensuring safety and compliance at each stage.
Disposal Workflow Diagram
Caption: Step-by-step workflow for Chloroethane-2,2,2-d3 disposal.
Procedural Steps:
-
Generation & Segregation: At the end of a procedure, collect all waste Chloroethane-2,2,2-d3, including contaminated materials like pipette tips or wipes, and place them into a container designated only for halogenated waste.
-
Container Management: Place the properly labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the operator. The container must be kept closed at all times except when adding waste.
-
EHS Coordination: Once the container is full or has reached the institutional time limit for accumulation, follow your facility's specific protocol to request a pickup from the Environmental Health & Safety (EHS) department.
-
Final Disposition: Your EHS department will then manage the transport and final disposal of the waste at a licensed hazardous waste treatment, storage, and disposal facility (TSDF), where it will typically be destroyed via high-temperature incineration.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (Manageable by lab personnel):
-
Alert personnel in the immediate area. Ensure the fume hood is operational.
-
Don appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile may require double-gloving; consult a glove chart), splash goggles, and a lab coat.
-
Confine the spill. Use a chemical absorbent pad or non-reactive material like sand or vermiculite. Do not use combustible materials like paper towels on a large liquid spill.
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as halogenated hazardous waste.[10]
-
Clean the area with soap and water.
-
-
Large Spills (Beyond the control of lab personnel):
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if there is a fire or explosion risk.
-
Contact your institution's emergency response line (e.g., Public Safety or EHS) from a safe location.
-
Provide details on the chemical spilled, the location, and the approximate quantity.
-
Waste Minimization and Isotope Considerations
Given the high cost of deuterated compounds, waste minimization should always be a priority.
-
Scale Appropriately: Design experiments to use the minimum volume of solvent necessary.
-
Avoid Contamination: Use clean glassware and proper techniques to avoid contaminating stock bottles, which would render the entire bottle as waste.[11]
-
Isotope Recovery: While direct chemical recovery of Chloroethane-2,2,2-d3 from waste streams is not typically feasible in a standard lab, it is important to recognize the value of the deuterium isotope. For high-value deuterated solvents like D₂O, recovery and recycling programs often exist.[12][13][14] This principle underscores the importance of careful handling to prevent unnecessary loss and waste of expensive isotopic materials.
By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the rigorous standards of environmental compliance and scientific responsibility. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your facility.
References
-
Halogenated Solvent Cleaning: National Emission Standards for Hazardous Air Pollutants (NESHAP). (2025, March 27). U.S. Environmental Protection Agency. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). AllSource Environmental. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Asamoto, M., et al. (2022). Heavy water recycling for producing deuterium compounds. RSC Advances. [Link]
-
ETHYL CHLORIDE. (2023, January 12). Occupational Safety and Health Administration. [Link]
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
NIH Waste Disposal Guide 2014: Chemical Waste. National Institutes of Health. [Link]
-
1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE). (2020, December 14). Occupational Safety and Health Administration. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. [Link]
-
Guide: How to Determine if Solvents That Can No Longer Be Used in the Workplace Are Hazardous Waste. (2025, November 12). U.S. Environmental Protection Agency. [Link]
-
Disposal of deuterium (D₂). Synergy Recycling. [Link]
-
Ethyl chloride - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Heavy water recycling for producing deuterium compounds. (2022). RSC Publishing. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Guidelines for Solvent Waste Recycling & Disposal. (2025, December 13). AllSource Environmental. [Link]
-
1,2-Dichloroethane - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Chemical Waste Management Guide. Southern Illinois University. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975, June). U.S. Environmental Protection Agency. [Link]
-
CHLORINE. (2024, April 26). Occupational Safety and Health Administration. [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). Chemical & Engineering News. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. ETHYL CHLORIDE | Occupational Safety and Health Administration [osha.gov]
- 7. isotope.com [isotope.com]
- 8. vumc.org [vumc.org]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. nj.gov [nj.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Heavy water recycling for producing deuterium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heavy water recycling for producing deuterium compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. isotope.com [isotope.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
